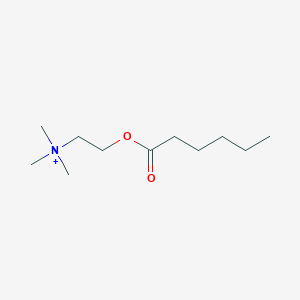
Hexanoylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoylcholine is a chemical compound that belongs to the class of quaternary ammonium salts. It is a synthetic analog of acetylcholine, which is an important neurotransmitter in the nervous system. Hexanoylcholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Plant Pathogen Defense
Hexanoic acid, a related compound to Hexanoylcholine, has demonstrated remarkable efficacy in inducing resistance in plants against various pathogens. One study showed that the soil application of hexanoic acid led to effective resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae, as well as in citrus against Alternaria alternata and Xanthomonas citri. This resistance induction is attributed to metabolic changes within the plant, involving over 200 molecules, primarily related to the mevalonic and linolenic pathways. Additionally, hexanoic acid was found to enhance the emission of 17 volatile compounds in treated plants, suggesting its role in altering plant biochemistry to resist pathogen attacks (Llorens et al., 2016).
Microbial Pathogen Response
Another study focused on hexanoic acid's influence on the bacterial pathogen, Pseudomonas syringae pv. tomato DC3000, and its interaction with tomato plants. This research demonstrated that hexanoic acid treatment can attenuate the virulence and survival of the pathogen by preventing symptom manifestation and controlling bacterial growth within plant tissues. These findings indicate a dual effect of hexanoic acid – enhancing plant defenses and simultaneously impairing pathogen virulence (Scalschi et al., 2014).
Biofuel Production
There is significant interest in hexanoic acid and its derivatives for biofuel production. Research has explored the production of hexanoic acid in yeast strains, specifically Kluyveromyces marxianus, by integrating genetic combinations for biosynthesis. This bioengineering approach presents a sustainable method to produce hexanoic acid as a precursor for biofuels, showcasing its potential in renewable energy sectors (Cheon et al., 2014).
Engine Performance and Emission
Hexanol, another related compound, has been examined for its effects on engine performance and emissions. Studies have indicated that blends of hexanol and diesel can influence combustion characteristics, enhance performance, and potentially reduce emissions in direct-injection compression-ignition engines. This research aligns with the global push towards more sustainable and environmentally friendly fuel alternatives (Nour et al., 2021).
Propriétés
Numéro CAS |
16639-00-2 |
|---|---|
Nom du produit |
Hexanoylcholine |
Formule moléculaire |
C11H24NO2+ |
Poids moléculaire |
202.31 g/mol |
Nom IUPAC |
2-hexanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1 |
Clé InChI |
FKJUAGXPCITGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CCCCCC(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
16639-00-2 |
Description physique |
Solid |
Synonymes |
caprylylcholine hexanoylcholine iodide of hexanoylcholine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




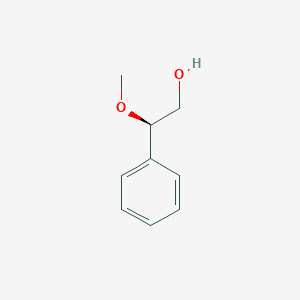


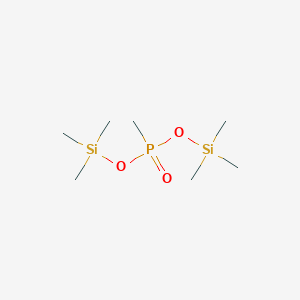


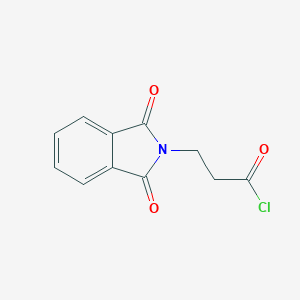
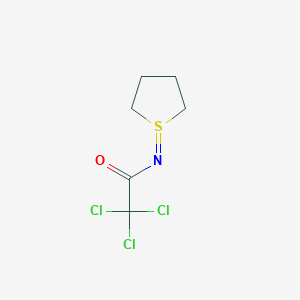
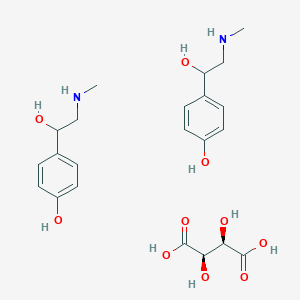
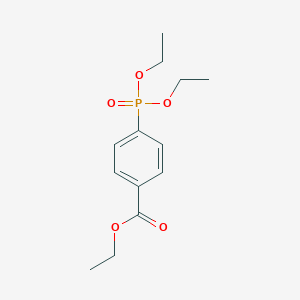
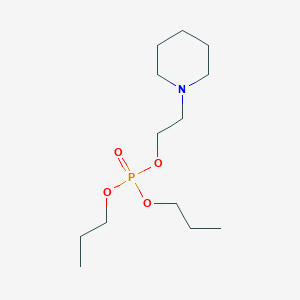

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)